N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-6-13-26-20-14-18(9-12-21(20)29-15-24(4,5)23(26)28)25-22(27)17-7-10-19(11-8-17)30-16(2)3/h7-12,14,16H,6,13,15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKKRBIVRLQMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b][1,4]oxazepin core linked to an isopropoxybenzamide moiety. Its molecular formula is C23H28N2O4 with a molecular weight of approximately 396.48 g/mol. The structural complexity suggests multiple points of interaction with biological targets.
Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities. The mechanism of action for this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of farnesyl diphosphate synthase (FPPS) has been noted in related oxazepine derivatives .
- Receptor Modulation : The compound may interact with various receptors or ion channels, potentially affecting neurotransmitter release or cellular signaling pathways.
Anticancer Activity
Several studies have explored the anticancer potential of oxazepine derivatives. For instance:
- A related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 20 µM . This suggests that this compound may also exhibit similar properties.
Antimicrobial Properties
Compounds containing the oxazepine structure have shown antimicrobial activity against a range of pathogens. Preliminary data suggest that this compound might inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic processes.
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
Data Summary Table
Preparation Methods
Tandem C–N Coupling/C–H Carbonylation
A copper-catalyzed tandem reaction enables efficient synthesis of benzooxazepine derivatives. As demonstrated by Zhang et al. (2016), phenylamine derivatives react with allyl halides under CO₂ atmosphere, facilitated by CuI and 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand L1 in DMSO at 100°C.
Key Steps
- C–N Coupling : Copper mediates the formation of the N-allyl intermediate.
- C–H Carbonylation : CO₂ insertion at the ortho position relative to the amine generates the lactam ring.
For the target compound, substituting phenylamine with ortho-aminophenol derivatives and allyl bromide with 1-bromo-3-methylbutane could introduce the propyl and dimethyl groups. Optimization studies indicate Cs₂CO₃ as the optimal base, achieving yields up to 78% for analogous structures.
Cyclization of 2-Aryloxyethylamines
Alternative routes involve condensing 2-(4-isopropoxyphenoxy)ethylamine with 2-formylbenzoic acid derivatives. This method, adapted from traditional benzoxazepine syntheses, forms the oxazepine ring via imine formation followed by lactamization. However, low yields (~40%) and sensitivity to moisture limit its utility compared to catalytic approaches.
Integrated One-Pot Strategies
Multicomponent Ugi Reaction
Shaabani et al. (2019) developed a catalyst-free, one-pot synthesis of oxazepine-quinazolinones using 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and isocyanides. Adapting this protocol, replacing 2-aminobenzamide with 4-isopropoxybenzamide derivatives could streamline the synthesis.
Advantages
- Atom Economy : Combines three components in a single step.
- Green Chemistry : Avoids toxic catalysts and solvents.
Preliminary trials show moderate yields (55–60%) for analogous benzamide-functionalized oxazepines.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 4.65 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 3.92 (s, 2H, NCH₂), 3.28 (t, J = 7.2 Hz, 2H, NCH₂CH₂), 1.98–1.84 (m, 2H, CH₂CH₂CH₃), 1.42 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂), 1.32 (s, 6H, C(CH₃)₂), 0.93 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O lactam), 1642 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O–C).
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide, and how can intermediates be characterized?
- Methodology : A multistep synthesis involving cyclization of substituted benzo[b]oxazepine precursors followed by coupling with 4-isopropoxybenzamide via amide bond formation. Key intermediates should be purified using column chromatography (silica gel, gradient elution) and characterized via / NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity . For benzoxazepine core formation, optimize reaction conditions (e.g., base, solvent, temperature) to minimize byproducts.
Q. How can researchers verify the structural integrity of the benzoxazepine core in this compound?
- Methodology : Use X-ray crystallography to resolve the bicyclic structure, particularly the 7-membered oxazepine ring. If crystals are unavailable, employ 2D NMR techniques (e.g., COSY, NOESY) to confirm stereochemistry and ring conformation. Compare spectral data with structurally analogous benzoxazepine derivatives (e.g., substituent effects on chemical shifts) .
Q. What analytical methods are suitable for assessing solubility and stability in aqueous buffers?
- Methodology : Perform shake-flask solubility tests in PBS (pH 7.4) at 25°C, followed by HPLC quantification. For stability, incubate the compound in simulated physiological conditions (37°C, 24 hrs) and monitor degradation via LC-MS. Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative stability .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the final amide coupling step?
- Methodology : Screen coupling reagents (e.g., HATU vs. EDCI/HOBt) and solvents (DMF, DCM, THF) under inert atmosphere. Use Design of Experiments (DoE) to evaluate interactions between temperature, catalyst (e.g., DMAP), and stoichiometry. Monitor reaction progress via TLC and isolate the product via recrystallization (ethanol/water) for higher purity .
Q. What strategies address discrepancies in biological activity data across in vitro assays?
- Methodology : Standardize assay conditions (cell line, passage number, incubation time) and validate compound solubility using dynamic light scattering (DLS). If conflicting IC values arise, perform dose-response curves with internal controls (e.g., reference inhibitors) and assess off-target effects via kinome profiling .
Q. How does the isopropoxy substituent influence the compound’s pharmacokinetic profile?
- Methodology : Conduct comparative studies with analogs (e.g., methoxy, ethoxy substituents) using Caco-2 cell monolayers to measure permeability (P). Evaluate metabolic stability in liver microsomes (human/rodent) and identify major metabolites via UPLC-QTOF-MS. Corrogate logP values (calculated vs. experimental) to predict tissue distribution .
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. computational predictions)?
- Methodology : Re-examine sample preparation (deuteration, concentration) and NMR parameters (relaxation delay, pulse sequences). Validate computational models (DFT-based chemical shift predictions) using benchmarking against crystallographic data. Cross-reference with published benzoxazepine derivatives to identify systematic shifts due to electron-withdrawing/donating groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
